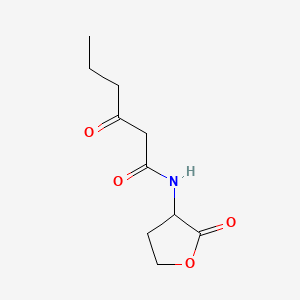

N-(3-氧代己酰基)高丝氨酸内酯

描述

“N-(3-Oxohexanoyl)homoserine lactone” is a small diffusible signaling molecule and is a member of the N-acyl-homoserine lactone family . It is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 3-oxohexanoic acid with the amino group of homoserine lactone .

Synthesis Analysis

In a study, it was found that N-(3-oxohexanoyl)-L-homoserinelactone (OHHL) was only released from granular sludge (NGS) and was shown to accelerate sludge aggregation by increasing the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass . Another study revealed that the compound was isolated from the spent culture supernatant of a group 1 mutant using solvent extraction, hydrophobic-interaction chromatography, and silica-gel chromatography, and finally purified by reverse-phase semipreparative h.p.l.c .

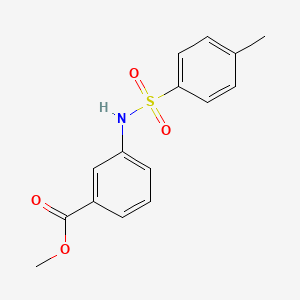

Molecular Structure Analysis

The molecular formula of “N-(3-Oxohexanoyl)homoserine lactone” is C10H15NO4 . The IUPAC name is 3-oxo-N-(2-oxooxolan-3-yl)hexanamide . The canonical SMILES is CCCC(=O)CC(=O)NC1CCOC1=O .

Physical And Chemical Properties Analysis

“N-(3-Oxohexanoyl)homoserine lactone” is soluble in chloroform . It has a molecular weight of 213.23 g/mol .

科学研究应用

加速污泥凝聚

“N-(3-氧代己酰基)高丝氨酸内酯” (OHHL) 被发现通过提高生物量生长速率、微生物活性、胞外蛋白和AerAOB生物量来加速污泥凝聚 . 这在处理高浓度氨氮废水方面特别有用 .

增强细胞粘附

OHHL 与 NGS 的外层 EPS 混合后,可以提高色氨酸类物质的产量,增强细胞粘附 . 这在选择性排泥条件下的颗粒化过程中是有益的 .

改善硝化过程

OHHL 和更多的色氨酸类物质在选择性排泥条件下的颗粒化过程中产生,已被证明能够加速 NAS 颗粒化 . 因此,可以通过在初始启动阶段提高 OHHL 和色氨酸的水平来改善用于硝化的污泥颗粒化过程 .

调节基因表达

N-酰基高丝氨酸内酯 (AHL),包括 OHHL,参与群体感应,控制基因表达和细胞代谢 .

感染预防

AHLs 具有多种应用,包括一般情况下调节毒力,可用于感染预防 .

生物膜的形成

AHLs 在生物膜的形成中起着至关重要的作用 . 生物膜在许多自然和工程环境中都是必不可少的,包括污水处理厂和医疗器械。

研究对胞外聚合物的影响

OHHL 已被用于研究 pH、温度和盐度对铜绿假单胞菌生物膜的胞外聚合物 (EPS) 的影响 .

激活群体感应途径

OHHL 已被用作 AHL 诱导剂来激活细长集胞藻中的群体感应途径 . 这可以帮助研究人员了解细菌如何交流和协调群体行为。

作用机制

Target of Action

N-(3-Oxohexanoyl)homoserine lactone, also known as Autoinducer 1, primarily targets aerobic ammonia-oxidizing bacteria (AerAOB) . These bacteria play a crucial role in the nitrogen cycle, converting ammonia to nitrite, a process known as nitritation .

Mode of Action

Autoinducer 1 interacts with its targets by accelerating sludge aggregation. It increases the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass . This interaction results in the formation of granular sludge, which is dominated by AerAOB .

Biochemical Pathways

The compound affects the quorum sensing system of gram-negative bacteria . Quorum sensing is a bacterial communication mechanism that coordinates collective behaviors within a population. Autoinducer 1, as a quorum sensing signal molecule, plays a role in this system . It also influences the expression of the tra gene , which is involved in bacterial conjugation and DNA transfer .

Pharmacokinetics

Its impact on bioavailability is evident in its role in accelerating sludge aggregation and enhancing biomass growth rate .

Result of Action

The action of Autoinducer 1 leads to the formation of granular sludge dominated by AerAOB . This results in an enhanced nitritation process, which is crucial for high-strength ammonia wastewater treatment . It also stimulates the tra gene expression , affecting bacterial conjugation and DNA transfer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Autoinducer 1. The outer extracellular substances (EPS) of NGS, which contain more tryptophan-like substances, play a positive role in the attached growth of AerAOB-dominated sludge . Autoinducer 1 enhances the yields of these tryptophan-like substances, thereby enhancing cell adhesion .

属性

IUPAC Name |

3-oxo-N-(2-oxooxolan-3-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYOXRMDHALAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20998213 | |

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76924-95-3 | |

| Record name | 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76924-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Oxohexanoyl)-3-aminodihydro-2(3H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076924953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

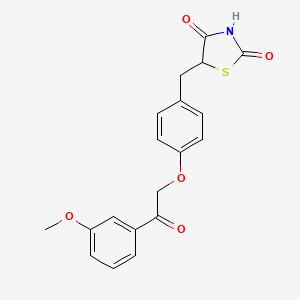

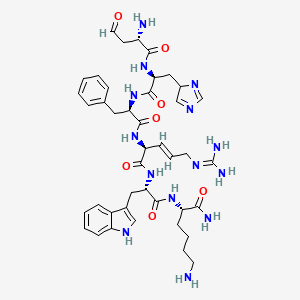

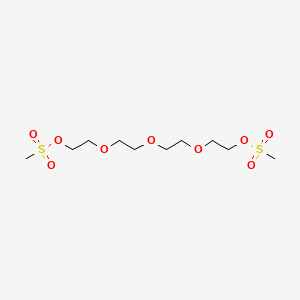

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,9S)-17-(Furan-3-ylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid](/img/structure/B1677533.png)

![N-(9-chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide](/img/structure/B1677538.png)

![[2-[[[2-[4-(2-Aminoethoxy)-3-methoxyphenyl]acetyl]amino]methyl]-3-(3,4-dimethylphenyl)propyl] 2,2-dimethylpropanoate](/img/structure/B1677548.png)

![4-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1677552.png)

![2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B1677553.png)

![3-(3-hydroxypropyl)-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-1-prop-2-ynylpurine-2,6-dione](/img/structure/B1677554.png)